6-Cyanopyridine-3-sulfonyl chloride

説明

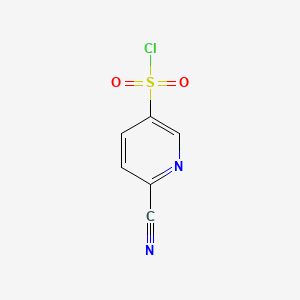

6-Cyanopyridine-3-sulfonyl chloride (CAS: 928139-31-5) is a heterocyclic sulfonyl chloride with the molecular formula C₆H₃ClN₂O₂S and a molecular weight of 202.62 g/mol . Its structure features a pyridine ring substituted with a sulfonyl chloride group at the 3-position and a cyano (-CN) group at the 6-position. This compound is primarily used as a synthetic intermediate in pharmaceuticals, agrochemicals, and materials science due to its dual reactivity: the sulfonyl chloride moiety enables nucleophilic substitutions (e.g., amidation), while the electron-withdrawing cyano group modulates electronic properties and directs further functionalization .

特性

IUPAC Name |

6-cyanopyridine-3-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClN2O2S/c7-12(10,11)6-2-1-5(3-8)9-4-6/h1-2,4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIOYFAYYJPORLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1S(=O)(=O)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20677632 | |

| Record name | 6-Cyanopyridine-3-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20677632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

928139-31-5 | |

| Record name | 6-Cyano-3-pyridinesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=928139-31-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Cyanopyridine-3-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20677632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-cyanopyridine-3-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Reaction Mechanism

-

Diazotization : 6-Cyano-3-aminopyridine reacts with sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0–5°C to form a diazonium salt.

-

Fluoroborate Stabilization : Sodium fluoroborate (NaBF₄) is added to stabilize the diazonium salt as a fluoroborate complex, preventing premature decomposition.

-

Sulfurization : The diazonium fluoroborate reacts with thionyl chloride (SOCl₂) in the presence of a copper catalyst (e.g., CuCl) to introduce the sulfonyl chloride group.

Example Protocol

-

Step 1 : 6-Cyano-3-aminopyridine (1 mol) is dissolved in 6 M HCl and cooled to 0°C. NaNO₂ (1.1 mol) in water is added dropwise, followed by NaBF₄ (1.2 mol). The mixture is stirred for 1 hour, and the diazonium fluoroborate is filtered and dried.

-

Step 2 : The diazonium salt is added to SOCl₂ (2 mol) with CuCl (0.01 mol) at 0°C. After 12 hours, the mixture is extracted with dichloromethane, washed with NaHCO₃, and concentrated to yield this compound.

Challenges

-

Intermediate Instability : The diazonium fluoroborate is hygroscopic and thermally unstable, requiring strict temperature control (<5°C).

-

Cyanide Compatibility : The nitrile group may hydrolyze under acidic conditions, necessitating pH monitoring.

Direct Sulfonation-Chlorination

This method employs chlorosulfonic acid (HSO₃Cl) to sulfonate 6-cyanopyridine directly, followed by chlorination.

Reaction Conditions

-

Sulfonation : 6-Cyanopyridine reacts with excess HSO₃Cl at 80–100°C for 4–6 hours.

-

Chlorination : The sulfonic acid intermediate is treated with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) to replace the hydroxyl group with chloride.

Example Protocol

-

6-Cyanopyridine (1 mol) is added to HSO₃Cl (5 mol) at 80°C. After sulfonation, the mixture is cooled, and PCl₅ (2 mol) is added. The reaction is stirred for 3 hours, quenched with ice, and extracted with ethyl acetate.

Yield : ~70–75% (estimated from analogous reactions).

Limitations

-

Regioselectivity : Sulfonation may occur at the 2- or 4-position due to the electron-withdrawing cyano group, requiring careful temperature modulation.

-

Byproduct Formation : Over-sulfonation or decomposition of the nitrile group can occur at elevated temperatures.

Microchannel Reactor-Assisted Synthesis

Recent advances in continuous-flow chemistry, as demonstrated in pyridine-3-sulfonyl chloride synthesis, offer improved efficiency for this compound.

Protocol Overview

-

Feed Preparation :

-

Feed A : 6-Cyano-3-aminopyridine, CuCl₂, and 1,5-naphthalenedisulfonic acid in acetonitrile/water.

-

Feed B : Isoamyl nitrite in acetonitrile.

-

Feed C : SOCl₂ in dichloromethane.

-

-

Reaction Steps :

-

Diazotization : Feeds A and B mix in a microchannel reactor (0–10°C, residence time: 2–5 minutes).

-

Sulfurization : The diazonium intermediate reacts with Feed C in a second reactor (0–10°C, residence time: 5–10 minutes).

-

Advantages

-

Enhanced Heat Transfer : Microreactors mitigate thermal degradation of intermediates.

-

Scalability : Suitable for industrial production with reduced batch-to-batch variability.

Comparative Analysis of Methods

化学反応の分析

Types of Reactions

6-Cyanopyridine-3-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.

Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.

Suzuki–Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids or esters under mild conditions.

Major Products Formed

Substitution Products: Depending on the nucleophile used, the major products can be sulfonamides, sulfonate esters, or sulfonothioates.

Coupling Products: The major products are biaryl compounds formed through the coupling of the pyridine ring with an aryl or vinyl group.

科学的研究の応用

6-Cyanopyridine-3-sulfonyl chloride has several applications in scientific research:

Biology: It can be used to modify biomolecules, such as proteins and peptides, through sulfonylation reactions.

Medicine: It serves as a building block for the synthesis of potential therapeutic agents.

Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

作用機序

The mechanism of action of 6-Cyanopyridine-3-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate products. The cyano group can also participate in various reactions, adding to the compound’s versatility .

類似化合物との比較

Comparison with Structural Analogs

Structural and Electronic Properties

The reactivity and applications of pyridine-3-sulfonyl chloride derivatives are highly dependent on substituents at the 5- and 6-positions. Below is a comparative analysis of key analogs:

Key Observations :

- Electron-Withdrawing Groups (EWGs): The -CN group in this compound provides moderate electron withdrawal compared to the stronger -NO₂ group in the nitro analog . This makes the cyano derivative less reactive in electrophilic substitutions but more versatile in stabilizing intermediates.

- Ortho Effects : The 2-fluoro substituent in 6-chloro-2-fluoropyridine-3-sulfonyl chloride alters ring electronics and may influence regioselectivity in coupling reactions .

This compound

- Nucleophilic Substitution : Reacts with amines to form sulfonamides, widely used in drug discovery (e.g., protease inhibitors) .

- Cyano Group Utility: The -CN group can be hydrolyzed to carboxylic acids or reduced to amines, enabling diverse downstream modifications .

6-Nitropyridine-3-sulfonyl Chloride

- Explosive Precursor: The -NO₂ group makes this compound a candidate for energetic materials synthesis. However, its strong EWG nature limits stability in basic conditions .

5,6-Dichloropyridine-3-sulfonyl Chloride

- Agrochemicals : Used in herbicides due to enhanced lipophilicity from chlorine atoms, improving membrane permeability .

6-Chloro-5-methylpyridine-3-sulfonyl Chloride

- Steric Applications : The -CH₃ group at the 5-position hinders reactions at the 4-position, favoring selective substitutions at the sulfonyl chloride site .

生物活性

6-Cyanopyridine-3-sulfonyl chloride (C₇H₄ClN₃O₂S) is a versatile compound utilized in organic synthesis, particularly in medicinal chemistry. Its unique structure, featuring a pyridine ring with a sulfonyl chloride group, allows it to participate in various chemical reactions and biological interactions. This article examines the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and related research findings.

This compound has the following characteristics:

- Molecular Formula : C₇H₄ClN₃O₂S

- Molecular Weight : 219.64 g/mol

- Appearance : Typically a solid at room temperature.

- Functional Groups : Contains a sulfonyl chloride group, which enhances its reactivity.

The biological activity of this compound primarily arises from its ability to interact with various biological targets:

- Enzyme Inhibition : The sulfonyl chloride moiety can form strong hydrogen bonds with amino acid residues in enzyme active sites, potentially inhibiting their function. This interaction is crucial for designing enzyme inhibitors that may serve as therapeutic agents.

- Protein Binding : The compound may bind to specific proteins or receptors, modulating their activity and influencing various biological pathways. This characteristic is significant in drug design, where selective binding can lead to desired pharmacological effects.

Biological Activities

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Antimicrobial Properties : Some studies suggest that pyridine derivatives can possess antimicrobial activity, making them candidates for developing new antibiotics.

- Anticancer Potential : Preliminary research indicates that certain sulfonamide derivatives may exhibit anticancer properties by inhibiting tumor growth through interference with cellular signaling pathways.

Case Studies and Research Findings

Several studies have explored the biological implications of compounds related to this compound:

-

Enzyme Inhibition Studies :

- A study demonstrated that sulfonamide derivatives could inhibit specific enzymes involved in metabolic pathways. The mechanism involved competitive inhibition where the compound competed with the substrate for binding to the enzyme active site.

-

Antimicrobial Activity Assessment :

- Research assessed the antimicrobial efficacy of several pyridine derivatives, including this compound. Results indicated significant activity against Gram-positive and Gram-negative bacteria, suggesting potential as a lead compound for antibiotic development.

-

Pharmacological Evaluations :

- In vitro studies have shown that derivatives of this compound can modulate receptor activity, impacting pathways relevant to inflammation and cancer progression. These findings highlight the compound's potential as a therapeutic agent in various diseases.

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| 6-Chloro-5-methylpyridine-3-sulfonyl chloride | Contains chloro and methyl groups | Antimicrobial and enzyme inhibition |

| N-(3-chloro-4-cyanophenyl)-6-cyanopyridine-3-sulfonamide | Additional phenyl ring | Enzyme inhibition and anti-inflammatory |

| N-(5-chloro-2-cyanophenyl)-6-cyanopyridine-3-sulfonamide | Similar structure with different substitutions | Anticancer properties |

Q & A

Q. What are the recommended methods for synthesizing 6-Cyanopyridine-3-sulfonyl chloride, and how can reaction conditions be optimized?

Answer: The synthesis of sulfonyl chlorides often involves chlorosulfonation reactions. For analogous compounds like 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride, chlorosulfonic acid is added to the precursor at 0°C, followed by gradual warming to room temperature. Critical variables include:

- Temperature control : Rapid exothermic reactions may degrade sensitive functional groups like the cyano group.

- Reagent stoichiometry : Excess chlorosulfonic acid ensures complete conversion but requires careful quenching (e.g., ice-water) to isolate the product .

- Purification : Crude products are often washed with cold water to remove acidic residues. For this compound, analogous protocols should be adapted, with adjustments for the electron-withdrawing cyano group, which may alter reactivity .

Q. How should researchers handle and store this compound to ensure safety and stability?

Answer:

- Handling : Use fume hoods and personal protective equipment (PPE) due to its reactivity as a sulfonyl chloride. Avoid exposure to moisture, which can hydrolyze the compound to sulfonic acids .

- Storage : Store in airtight containers under inert gas (e.g., argon) at –20°C. Desiccants like silica gel should be included to prevent hydrolysis .

- Safety protocols : Immediate neutralization of spills with sodium bicarbonate is recommended. Consult safety data sheets (SDS) for pyridine-3-sulfonyl chloride analogs, which highlight similar hazards .

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can confirm the pyridine ring structure and sulfonyl chloride moiety. The cyano group’s electron-withdrawing effect shifts adjacent proton signals downfield .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (e.g., 254 nm) quantifies purity. Use acetonitrile/water gradients to resolve degradation products .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) or GC-MS verifies molecular weight (C₆H₃ClN₂O₂S: theoretical 218.6 g/mol). Fragmentation patterns help confirm substituent positions .

Advanced Research Questions

Q. How does the electronic nature of the cyano group influence the reactivity of this compound in nucleophilic substitution reactions?

Answer: The cyano group at the 6-position exerts a strong electron-withdrawing effect via conjugation, activating the sulfonyl chloride toward nucleophilic attack. Key considerations:

- Reactivity with amines : The electron-deficient pyridine ring accelerates sulfonamide formation. Compare kinetics with non-cyano analogs (e.g., 6-chloropyridine-3-sulfonyl chloride) to quantify rate enhancements .

- Steric effects : The cyano group’s position may hinder access to the sulfonyl chloride in bulky nucleophiles. Computational modeling (DFT) can predict steric and electronic barriers .

Q. What strategies can be employed to resolve contradictory data regarding the compound’s stability under varying pH conditions?

Answer:

- Controlled hydrolysis studies : Monitor degradation via HPLC at pH 2–12. Buffer solutions (e.g., phosphate, acetate) isolate pH-specific degradation pathways. Hydrolysis products (e.g., sulfonic acids) can be identified using LC-MS .

- Kinetic analysis : Pseudo-first-order rate constants at different pH values reveal stability thresholds. For example, sulfonyl chlorides typically hydrolyze rapidly above pH 7 .

- Temperature dependence : Arrhenius plots (k vs. 1/T) differentiate pH effects from thermal degradation .

Q. How can computational chemistry models predict the reactivity or interaction of this compound with biological targets?

Answer:

- Docking simulations : Use software like AutoDock Vina to model interactions with enzyme active sites (e.g., carbonic anhydrase, a common sulfonamide target). The cyano group’s electron density can be mapped to predict binding affinity .

- Molecular Dynamics (MD) : Simulate solvation effects in aqueous or lipid environments to assess membrane permeability. Compare with experimental LogP values for validation .

- QM/MM calculations : Hybrid quantum mechanics/molecular mechanics models elucidate reaction mechanisms, such as sulfonamide bond formation in biological systems .

Methodological Notes

- Data interpretation : Cross-reference experimental results with analogous compounds (e.g., 6-nitropyridine-3-sulfonyl chloride) to account for electronic and steric variations .

- Contradiction resolution : Replicate conflicting studies under standardized conditions (e.g., fixed temperature, solvent) to isolate variables .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。